molecular formula C12H12F3N3 B8405423 3-(Piperazin-1-yl)-5-(trifluoromethyl)benzonitrile

3-(Piperazin-1-yl)-5-(trifluoromethyl)benzonitrile

Cat. No. B8405423
M. Wt: 255.24 g/mol
InChI Key: PZZGPOQZUUDIAA-UHFFFAOYSA-N
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Patent
US07473692B2

Procedure details

2.42 g (13 mmol) 3-fluoro-5-trifluoromethyl-benzonitrile and 6.0 g (70 mmol) piperazine was dissolved in 50 ml dimethylsulfoxide and the solution was refluxed for one day. The mixture was poured into 200 ml of water and extracted with diethylether (3×100 ml). The organic layers were washed with saturated sodium chloride solution, then dried and evaporated to dryness in vacuo giving 2.96 g (yield 89.2%) of the title compound, melting at 85-7° C.
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
89.2%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1)[C:5]#[N:6].[NH:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1.O>CS(C)=O>[C:5]([C:4]1[CH:3]=[C:2]([N:14]2[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]2)[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=1)#[N:6]

Inputs

Step One
Name
Quantity
2.42 g
Type
reactant
Smiles
FC=1C=C(C#N)C=C(C1)C(F)(F)F
Name
Quantity
6 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for one day
Duration
1 d
EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether (3×100 ml)
WASH
Type
WASH
Details
The organic layers were washed with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C=C(C1)C(F)(F)F)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.96 g
YIELD: PERCENTYIELD 89.2%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.